molecular formula C11H13NO2 B13447249 Methyl 3-amino-4-cyclopropylbenzoate

Methyl 3-amino-4-cyclopropylbenzoate

Cat. No.: B13447249
M. Wt: 191.23 g/mol
InChI Key: RKVVRJQDZRVMJM-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyclopropylbenzoate is an organic compound that belongs to the class of benzoates It features a cyclopropyl group attached to the benzene ring, which is further substituted with an amino group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyclopropylbenzoate can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzene derivative followed by the introduction of the amino group and esterification. For instance, starting from 3-bromo-5-nitrobenzoate, cyclopropylboronic acid can be used in a Suzuki-Miyaura coupling reaction to introduce the cyclopropyl group. Subsequent reduction of the nitro group to an amino group and esterification with methanol yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyclopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-4-cyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclopropyl group provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific biological activities.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 3-amino-4-cyclopropylbenzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3,12H2,1H3

InChI Key

RKVVRJQDZRVMJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CC2)N

Origin of Product

United States

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